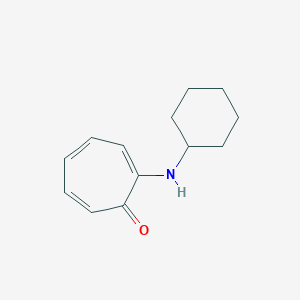![molecular formula C13H10N4O3S B5877014 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as GW284543, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. This compound belongs to the class of thiazolidinedione derivatives and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide acts as a selective PPARγ antagonist. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. By inhibiting the activity of PPARγ, this compound can reduce insulin resistance and improve glucose and lipid metabolism. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting the expression of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory, anti-diabetic, and anti-cancer properties. The compound can reduce insulin resistance and improve glucose and lipid metabolism by inhibiting the activity of PPARγ. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting the expression of anti-apoptotic proteins and activating pro-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments include its selectivity for PPARγ and its potential applications in drug development. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Researchers should take precautions to ensure that the compound is stored and handled properly to avoid degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for research on 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide. These include:
1. Further studies on the mechanism of action of the compound and its effects on glucose and lipid metabolism.
2. Exploration of the compound's potential applications in the treatment of cancer and other diseases.
3. Development of more potent and selective PPARγ antagonists based on the structure of this compound.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics to optimize its use in drug development.
5. Evaluation of the compound's safety and toxicity in preclinical and clinical studies.
Synthesemethoden
The synthesis of 2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction of 3-aminopyridine-2-carboxamide with carbon disulfide and sodium hydroxide to form 3-pyridinylisothiocyanate. The resulting product is then reacted with 2-nitrobenzoyl chloride in the presence of a base to form this compound. The purity and yield of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been studied for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the activity of PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Studies have also shown that this compound can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
2-nitro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c18-12(10-5-1-2-6-11(10)17(19)20)16-13(21)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTNKQDJSPZLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)
![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)

![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)


![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)